4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound that features a tetrazole ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the benzamide group is attached via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzamide group may produce primary amines.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s lipophilicity, improving its bioavailability and ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- **4-{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Uniqueness
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and piperidine rings allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H30N6O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C20H30N6O/c1-13(2)26-23-17(22-25-26)14-7-9-15(10-8-14)18(27)21-16-11-19(3,4)24-20(5,6)12-16/h7-10,13,16,24H,11-12H2,1-6H3,(H,21,27) |
InChI Key |
HIXRZKWIODXALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
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